2-Amino-4,6-dimethoxybenzamide
Overview
Description
2-Amino-4,6-dimethoxybenzamide is a chemical compound that is structurally related to 2-aminobenzamides, a class of compounds characterized by an amino group attached to a benzamide moiety. While the provided papers do not directly discuss 2-Amino-4,6-dimethoxybenzamide, they do provide insights into the properties and behaviors of structurally similar compounds, which can be extrapolated to understand the characteristics of 2-Amino-4,6-dimethoxybenzamide.
Synthesis Analysis
The synthesis of related compounds, such as 2-Amino-5-chloro-N,3-dimethylbenzamide, involves a series of chlorination, oxidation, and ammonolysis reactions starting from 7-methylisatin, with an overall yield of 62% and a high purity of 99.6% . This suggests that the synthesis of 2-Amino-4,6-dimethoxybenzamide could potentially follow a similar pathway, with modifications to introduce the methoxy groups at the appropriate positions on the benzene ring.
Molecular Structure Analysis
The molecular structure of compounds in the 2-aminobenzamide family has been studied using spectroscopic methods and X-ray crystallography . These studies have revealed the presence of strong intramolecular hydrogen bonds, which can influence the molecular conformation and stability. For 2-Amino-4,6-dimethoxybenzamide, similar intramolecular hydrogen bonding patterns could be expected, potentially involving the amine hydrogen and the methoxy oxygen atoms.
Chemical Reactions Analysis
The chemical reactivity of 2-aminobenzamides can be inferred from the behavior of similar compounds. For instance, (N-pyridylmethylene)aminobenzamides have been used as supramolecular reagents, indicating that the aminobenzamide moiety can participate in hydrogen bonding to form complex structures . This implies that 2-Amino-4,6-dimethoxybenzamide may also engage in hydrogen bonding, which could be relevant in the formation of co-crystals or in its interactions with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-aminobenzamides are influenced by their ability to form hydrogen bonds. The spectroscopic studies of these compounds have shown non-equivalence of the amide protons, leading to distinct resonances in 1H-NMR spectra . The presence of methoxy groups in 2-Amino-4,6-dimethoxybenzamide would likely affect its solubility, boiling point, and melting point, as well as its spectroscopic properties, due to the electron-donating nature of the methoxy groups.
Scientific Research Applications
Neurodegenerative Disease Research
2-Amino-4,6-dimethoxybenzamide derivatives, particularly those in the 2-aminobenzamide class, have shown potential in therapeutic applications for neurodegenerative diseases like Friedreich’s ataxia and Huntington’s disease. These compounds act as histone deacetylase (HDAC) inhibitors, with a focus on inhibiting HDAC3. They play a role in transcriptional regulation and posttranscriptional processing of mRNA, indicating their broad impact on cellular function (Shan et al., 2014).
Cancer Research
In the field of cancer research, certain derivatives of 2-Amino-4,6-dimethoxybenzamide demonstrate significant potential. For instance, studies have explored their role as hypoxia-selective cytotoxins, specifically targeting hypoxic cells in tumors. This selectivity arises from the oxygen-inhibited enzymatic reduction of nitro groups in the molecule, making these compounds particularly effective in targeting tumor environments (Palmer et al., 1995).
Safety And Hazards
Future Directions
The synthesis of “2-Amino-4,6-dimethoxybenzamide” and other benzamide compounds is an active area of research . These compounds are used as intermediates for the synthesis of many pharmaceutical therapeutic drugs . Therefore, the development of new methods for their synthesis could have significant implications for the pharmaceutical industry .
properties
IUPAC Name |
2-amino-4,6-dimethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-13-5-3-6(10)8(9(11)12)7(4-5)14-2/h3-4H,10H2,1-2H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDUYZHWQMMNCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70605804 | |
Record name | 2-Amino-4,6-dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70605804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4,6-dimethoxybenzamide | |
CAS RN |
63920-73-0 | |
Record name | 2-Amino-4,6-dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70605804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Amino-4,6-dimethoxybenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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